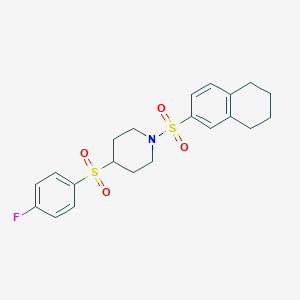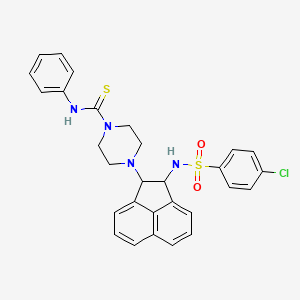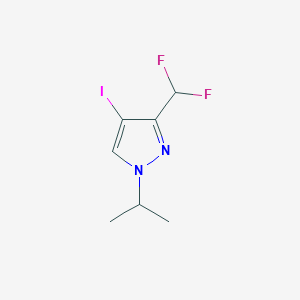![molecular formula C15H14Cl2N2O4S B2877481 2-chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338405-97-3](/img/structure/B2877481.png)
2-chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (2C4CPDM) is a synthetic organic compound with a wide range of applications in various scientific research fields. It is a white crystalline solid with a melting point of 158°C and a boiling point of 260°C. It is soluble in water and organic solvents, making it a useful reagent for laboratory experiments. 2C4CPDM is used in a variety of research applications, such as in the synthesis of heterocyclic compounds, as a catalyst for organic reactions, and as a substrate for enzymes. It has also been used to study the biochemical and physiological effects of various drugs and compounds.
Scientific Research Applications
Photolysis and Reactivity Studies
- Generation and Reactivity of 4-Aminophenyl Cation by Photolysis: Research by Guizzardi et al. (2001) explored the photostability and photoheterolysis of 4-chloroaniline and its N,N-dimethyl derivative in polar media. The study showed efficient photoheterolysis via the triplet state, forming triplet phenyl cations. These cations demonstrate interesting reactivity, such as forming dimers or being reduced back to anilines, depending on the solvent's properties. This work indicates the potential for using photolysis in synthesizing or modifying compounds with similar structures (Guizzardi et al., 2001).
Host-Guest Complexation
- Complexation Studies: A study by Keipert et al. (1987) discussed the formation of macrocycles via complexation, involving structural units that can be related to the chemical structure . These macrocycles have applications in understanding molecular recognition and binding properties, which can be valuable in designing sensor or delivery systems for various molecules (Keipert, Knobler, & Cram, 1987).
Allosteric Modifiers and Ligand Synthesis
- Allosteric Modifiers of Hemoglobin: Randad et al. (1991) synthesized compounds structurally related to the queried chemical, demonstrating the ability to decrease the oxygen affinity of human hemoglobin A. Such compounds may have implications in medical research, particularly in areas requiring the modulation of oxygen delivery (Randad et al., 1991).
Electrochemical Sensing
- Electrochemical Strategy for Determining Pollutants: Research by Keivani et al. (2017) developed a voltammetric sensor for analyzing water pollutants, utilizing a novel catechol derivative for electrocatalytic analysis. This study highlights the potential of using similar compounds in environmental monitoring and pollution control (Keivani et al., 2017).
properties
IUPAC Name |
[2-chloro-4-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-8-7-10(9-12(14)17)15(20)18-13-6-4-3-5-11(13)16/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYNVMPHDHUHEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2877398.png)
![3-(3-bromo-4-methoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2877399.png)



![2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride](/img/structure/B2877407.png)

![N-(3-chloro-4-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877412.png)
![6-{2-Hydroxy-3-[(2-methoxyethyl)amino]propoxy}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2877413.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2877414.png)

![3-fluoro-4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2877416.png)

![9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2877421.png)